3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a methyl group and a 3-methylbutyl group attached to the pyrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-butanol with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-butanol: A related compound with a similar structure but different functional groups.
Isoamyl alcohol: Another related compound with similar physical properties but different chemical reactivity.
Uniqueness
3-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique substitution on the pyrazole ring, exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C₉H₁₈N₃
- Molecular Weight : 180.25 g/mol
- Structural Features : Contains a methyl group and a branched alkyl chain (3-methylbutyl) attached to the pyrazole structure, contributing to its distinct chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that the compound exhibits efficacy against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, although specific pathways are yet to be fully elucidated.
2. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade. This suggests its utility in treating inflammatory diseases.
3. Enzyme Modulation
Research indicates that this compound can influence enzyme activities relevant to metabolic pathways. The exact molecular targets remain under investigation, but such interactions could have implications for drug development aimed at metabolic disorders.
Case Studies
A review of the literature reveals various studies focusing on the synthesis and biological evaluation of this compound:
- Synthesis Techniques : The synthesis typically involves multiple steps, including the use of halogenated solvents and bases like sodium hydroxide to facilitate substitution reactions. Continuous flow reactors are also employed in industrial settings to optimize yield and purity.
- Biological Testing : In vitro assays have been conducted to assess the antimicrobial and anti-inflammatory properties. For instance, one study reported significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating potential therapeutic applications in infectious diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Methyl-1-butanol | Alcohol | Similar carbon skeleton but lacks nitrogen atoms. |
Isoamyl alcohol | Alcohol | Similar physical properties but different reactivity. |
5-Amino-4-methylpyrazole | Pyrazole | Contains an amino group altering its reactivity. |
3,5-Diethyl-1-methyl-1H-pyrazol-4-amine | Pyrazole | Different alkyl substitutions affecting solubility. |
The specific substitution pattern on the pyrazole ring of this compound imparts distinct chemical and biological properties compared to these similar compounds, enhancing its potential utility in various applications.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-5-12-6-9(10)8(3)11-12/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
UMUDENFMSBNFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCC(C)C |
Origin of Product |
United States |
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